Methyl 3-(4-formylphenoxy)-2,2-dimethylpropanoate
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Overview
Description
Methyl 3-(4-formylphenoxy)-2,2-dimethylpropanoate is an organic compound that features a formyl group attached to a phenoxy moiety, which is further connected to a dimethylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-formylphenoxy)-2,2-dimethylpropanoate typically involves the reaction of 4-formylphenol with 3-bromo-2,2-dimethylpropanoic acid methyl ester under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion generated from 4-formylphenol attacks the bromo ester, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the employment of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-formylphenoxy)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Methyl 3-(4-carboxyphenoxy)-2,2-dimethylpropanoate.
Reduction: Methyl 3-(4-hydroxymethylphenoxy)-2,2-dimethylpropanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(4-formylphenoxy)-2,2-dimethylpropanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-formylphenoxy)-2,2-dimethylpropanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic transformation to release the active form. The formyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and modulation of biological activity. The phenoxy moiety can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-hydroxyphenoxy)-2,2-dimethylpropanoate: Similar structure but with a hydroxyl group instead of a formyl group.
Methyl 3-(4-methoxyphenoxy)-2,2-dimethylpropanoate: Contains a methoxy group instead of a formyl group.
Methyl 3-(4-nitrophenoxy)-2,2-dimethylpropanoate: Features a nitro group instead of a formyl group.
Uniqueness
Methyl 3-(4-formylphenoxy)-2,2-dimethylpropanoate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. The formyl group can participate in a variety of chemical reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 3-(4-formylphenoxy)-2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,12(15)16-3)9-17-11-6-4-10(8-14)5-7-11/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPIRGVANQHKAOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC=C(C=C1)C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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